The Discovery and Development of Ret-IN-1: A Technical Guide to a Novel RET Kinase Inhibitor
The Discovery and Development of Ret-IN-1: A Technical Guide to a Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development history of Ret-IN-1, a potent inhibitor of the Rearranged during Transfection (RET) proto-oncogene. Given the limited publicly available information on Ret-IN-1, this guide contextualizes its emergence within the broader landscape of selective RET inhibitor development, drawing upon well-documented examples to illustrate key methodologies and principles.
Introduction to RET Kinase and Its Role in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems. Ligand-induced dimerization of RET triggers autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which are pivotal for cell proliferation, survival, and differentiation.
Genetic alterations, including point mutations and chromosomal rearrangements leading to gene fusions, can result in constitutive, ligand-independent activation of RET kinase. These oncogenic alterations are established drivers in various malignancies, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid carcinoma (PTC). The validation of RET as an oncogenic driver has spurred the development of targeted therapies aimed at inhibiting its aberrant kinase activity.
The Emergence of Ret-IN-1 in the Selective RET Inhibitor Landscape
The development of RET inhibitors has evolved from multi-kinase inhibitors with off-target toxicities to highly selective agents with improved therapeutic windows. Early inhibitors like Vandetanib and Cabozantinib showed activity against RET but also targeted other kinases such as VEGFR2, leading to significant side effects. This created a clear need for more specific inhibitors. The subsequent development and approval of highly selective inhibitors like Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) marked a significant advancement in the treatment of RET-altered cancers.
2.1. Discovery of Ret-IN-1
Ret-IN-1 was identified as a potent RET kinase inhibitor in the international patent application WO2018071447A1, where it is listed as "Compound Example 552".[1] While a detailed public account of its lead optimization and preclinical development is not available, its disclosure points to its place among the newer generation of selective RET inhibitors. Its chemical scaffold is likely designed to optimize potency against wild-type RET and key resistance mutations.
Mechanism of Action and Signaling Pathway
Like other selective RET inhibitors, Ret-IN-1 is presumed to be an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation and survival.
Quantitative Data and Comparative Potency
The primary public data for Ret-IN-1 is its inhibitory potency against wild-type and mutant forms of the RET kinase. This data is crucial for understanding its potential efficacy in both treatment-naive and resistant settings. The V804M "gatekeeper" mutation and the G810R "solvent front" mutation are known mechanisms of acquired resistance to some RET inhibitors.
Table 1: Inhibitory Potency of Ret-IN-1
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M Mutant) | 7 |
| RET (G810R Mutant) | 101 |
| Data extracted from patent WO2018071447A1.[1] |
To provide context, the potency of Ret-IN-1 is compared with other notable RET inhibitors in the following table.
Table 2: Comparative Inhibitory Potency of RET Inhibitors (IC50 in nM)
| Inhibitor | RET (Wild-Type) | RET (V804M) | Other Key Targets (IC50 in nM) |
| Ret-IN-1 | 1 | 7 | Data not publicly available |
| Selpercatinib | ~6 | ~6 | VEGFR2 (>10,000) |
| Pralsetinib | ~0.4 | ~0.5 | VEGFR2 (~35) |
| Vandetanib | ~100 | >3000 | VEGFR2 (~40) |
| Cabozantinib | ~5 | >1000 | VEGFR2 (~0.035), MET (~1.3) |
| Data for comparative inhibitors are compiled from various public sources and may vary based on assay conditions. |
Experimental Protocols
The characterization of a novel kinase inhibitor like Ret-IN-1 involves a cascade of biochemical and cellular assays, followed by in vivo studies. Below are detailed methodologies for key experiments typically employed in this process.
5.1. Biochemical Kinase Inhibition Assay
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Objective: To determine the direct inhibitory activity of the compound on the purified RET kinase enzyme.
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Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):
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Reagents: Recombinant human RET kinase (wild-type or mutant), Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST), Alexa Fluor™ 647-labeled ATP-competitive kinase tracer, test compound (Ret-IN-1), and kinase reaction buffer.
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Procedure: a. Serially dilute the test compound in DMSO and then in kinase reaction buffer. b. In a 384-well plate, add the kinase and Eu-labeled antibody mixture. c. Add the diluted test compound. d. Initiate the binding reaction by adding the fluorescently labeled tracer. e. Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
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Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for Alexa Fluor™ 647).
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Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
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5.2. Cellular RET Phosphorylation Assay
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Objective: To confirm that the compound inhibits RET autophosphorylation in a cellular context.
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Methodology (Example: Western Blot):
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Cell Culture: Culture a RET-dependent cancer cell line (e.g., TT cells with endogenous RET C634W mutation, or Ba/F3 cells engineered to express a KIF5B-RET fusion).
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Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of Ret-IN-1 for a specified time (e.g., 2-4 hours).
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Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Re-probe the membrane with an antibody for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the concentration-dependent inhibition of RET phosphorylation.
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5.3. Cell Viability Assay
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Objective: To measure the effect of the compound on the proliferation and viability of RET-driven cancer cells.
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Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
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Cell Seeding: Seed a RET-dependent cell line in a 96-well opaque-walled plate at a predetermined density and allow cells to grow for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of Ret-IN-1 and incubate for 72 hours.
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Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
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5.4. In Vivo Tumor Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
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Methodology:
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Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
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Tumor Implantation: Subcutaneously implant a RET-driven cancer cell line or patient-derived xenograft (PDX) fragments into the flank of the mice.
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Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer Ret-IN-1 via a clinically relevant route (e.g., oral gavage) at various doses and schedules.
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Efficacy Assessment: Measure tumor volume with calipers twice or thrice weekly. Monitor the body weight of the mice as an indicator of toxicity.
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Pharmacodynamic Studies (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess the level of target inhibition (e.g., p-RET levels by Western blot or immunohistochemistry).
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Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.
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Chemical Structure of Ret-IN-1
Conclusion
Ret-IN-1 is a potent, next-generation selective RET inhibitor identified from patent literature, demonstrating nanomolar efficacy against wild-type RET and key resistance mutations. While its detailed development history is not public, its potency profile places it alongside other highly effective targeted therapies for RET-driven cancers. The methodologies described in this guide represent the standard workflow for the characterization of such inhibitors, from initial biochemical screening to in vivo efficacy studies. The continued discovery of novel agents like Ret-IN-1 is crucial for expanding the therapeutic arsenal against RET-altered malignancies and overcoming the challenge of acquired resistance.
